molecular formula C12H14N2O B8057060 1-(4-Ethynylphenyl)-3-propylurea

1-(4-Ethynylphenyl)-3-propylurea

Cat. No.: B8057060
M. Wt: 202.25 g/mol
InChI Key: FGONBXLEYQJQOF-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-3-propylurea is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)-3-propylurea typically involves the Sonogashira coupling reaction, which is a well-known method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions . The general reaction scheme is as follows:

    Sonogashira Coupling Reaction:

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)-3-propylurea undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction

      Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

      Conditions: Room temperature, atmospheric pressure

  • Substitution

      Reagents: Halogens (e.g., Br₂, Cl₂), Sulfuric acid (H₂SO₄)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

Major Products Formed

The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and halogenated derivatives (from substitution).

Scientific Research Applications

1-(4-Ethynylphenyl)-3-propylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

1-(4-Ethynylphenyl)-3-propylurea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the ethynyl group and the propylurea moiety, which imparts distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

1-(4-ethynylphenyl)-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONBXLEYQJQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=C(C=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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